molecular formula C23H24N2O4S B215601 N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide

N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide

Numéro de catalogue B215601
Poids moléculaire: 424.5 g/mol
Clé InChI: KCGLONKOIXUEKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide, commonly referred to as DPA-714, is a small molecule that has gained significant attention in scientific research due to its potential as a diagnostic tool and therapeutic agent. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily found in the mitochondria of glial cells and has been implicated in various neurological disorders.

Mécanisme D'action

The exact mechanism of action of DPA-714 is not fully understood, but it is believed to modulate N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide activity. N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide plays a role in the transport of cholesterol into mitochondria, which is crucial for steroid synthesis and cell survival. N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide expression is also upregulated in response to cellular stress and inflammation. DPA-714 can bind to N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide and inhibit its activity, leading to a decrease in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects
DPA-714 has been shown to have a variety of biochemical and physiological effects in preclinical studies. It can reduce neuroinflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. DPA-714 has also been shown to improve cognitive function and motor deficits in these models. Additionally, DPA-714 has been shown to have anti-tumor activity in certain cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DPA-714 is its selectivity for N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide, which allows for specific targeting of glial cells in the brain. This makes it a useful tool for studying neuroinflammation and neurodegeneration in vivo. However, DPA-714 has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.

Orientations Futures

There are several potential future directions for DPA-714 research. One area of interest is the development of more potent and selective N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide ligands for use in PET imaging and therapeutic applications. Another area of interest is the investigation of the role of N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide in other neurological disorders and non-neurological diseases such as cancer. Additionally, the development of new formulations and delivery methods for DPA-714 could improve its efficacy and reduce its limitations in lab experiments.

Méthodes De Synthèse

The synthesis of DPA-714 involves a series of chemical reactions starting from 2-phenoxybenzoic acid. The first step involves the conversion of 2-phenoxybenzoic acid to 2-phenoxybenzoyl chloride, which is then reacted with N,N-diethylsulfamide to form N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide. The final product is purified using column chromatography and characterized using spectroscopic methods.

Applications De Recherche Scientifique

DPA-714 has been extensively studied for its potential as a diagnostic tool and therapeutic agent in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide expression is known to increase in response to neuroinflammation, making it a potential biomarker for these disorders. DPA-714 can bind to N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide and be detected using positron emission tomography (PET) imaging, allowing for non-invasive visualization of neuroinflammation in vivo.

Propriétés

Nom du produit

N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide

Formule moléculaire

C23H24N2O4S

Poids moléculaire

424.5 g/mol

Nom IUPAC

N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide

InChI

InChI=1S/C23H24N2O4S/c1-3-25(4-2)30(27,28)20-16-14-18(15-17-20)24-23(26)21-12-8-9-13-22(21)29-19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3,(H,24,26)

Clé InChI

KCGLONKOIXUEKW-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

SMILES canonique

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.